(2-Chloropyridin-3-yl)methanamine (2-Chloropyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 205744-14-5
VCID: VC2212492
InChI: InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
SMILES: C1=CC(=C(N=C1)Cl)CN
Molecular Formula: C6H7ClN2
Molecular Weight: 142.58 g/mol

(2-Chloropyridin-3-yl)methanamine

CAS No.: 205744-14-5

Cat. No.: VC2212492

Molecular Formula: C6H7ClN2

Molecular Weight: 142.58 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloropyridin-3-yl)methanamine - 205744-14-5

CAS No. 205744-14-5
Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
IUPAC Name (2-chloropyridin-3-yl)methanamine
Standard InChI InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Standard InChI Key LTUCSFLPOBNIHD-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)Cl)CN
Canonical SMILES C1=CC(=C(N=C1)Cl)CN

Chemical Structure and Properties

(2-Chloropyridin-3-yl)methanamine belongs to the family of substituted pyridines containing an aminomethyl group. Understanding its fundamental properties is essential for appreciating its role in chemical synthesis and biological applications.

Basic Chemical Information

The compound features a core pyridine ring with strategic substitutions that influence its reactivity profile. Based on analysis of similar compounds, we can extrapolate key properties of (2-Chloropyridin-3-yl)methanamine.

The molecular formula is C₆H₇ClN₂, with an estimated molecular weight of approximately 142.59 g/mol. The structure contains a pyridine ring with a chlorine atom at the 2-position, creating an electron-withdrawing effect that influences the reactivity of the ring system. The methanamine group (CH₂NH₂) at the 3-position provides a nucleophilic center that can participate in various reactions and serves as a point for further functionalization.

Physical and Spectroscopic Properties

While specific data for (2-Chloropyridin-3-yl)methanamine is limited in the search results, we can infer certain properties by examining related compounds. The compound likely exists as a solid at room temperature with moderate water solubility, particularly in its salt forms. The free base would exhibit basic properties due to the amine group, with potential to form salts such as hydrochlorides, as seen in its brominated analogues .

Spectroscopically, the compound would display characteristic patterns in NMR spectroscopy, with the aromatic protons of the pyridine ring showing signals in the 7-9 ppm range, while the methylene and amine protons would appear at higher field strengths. The compound would likely have a topological polar surface area similar to its brominated counterpart, which has a TPSA of approximately 38.9 .

Related Derivatives and Structural Analogues

Several derivatives of the base compound have been studied, with variations primarily in halogen substitution patterns. These related compounds provide valuable insights into the potential properties and applications of (2-Chloropyridin-3-yl)methanamine.

Brominated Derivatives

The 5-bromo and 6-bromo derivatives have been extensively studied and characterized. The compound (5-bromo-2-chloropyridin-3-yl)methanamine dihydrochloride has a molecular weight of 294.4 g/mol and contains additional bromine at the 5-position of the pyridine ring . Similarly, (2-bromo-6-chloropyridin-3-yl)methanamine has been synthesized and characterized with a molecular weight of 221.48 g/mol.

CompoundMolecular FormulaMolecular Weight (g/mol)Structure ModificationCAS NumberReference
(2-Chloropyridin-3-yl)methanamineC₆H₇ClN₂~142.59Base structureN/A-
(5-Bromo-2-chloropyridin-3-yl)methanamine dihydrochlorideC₆H₈BrCl₃N₂294.4Br at position 5, diHCl salt1337881-24-9
(2-Bromo-6-chloropyridin-3-yl)methanamineC₆H₆BrClN₂221.48Br at position 2, Cl at position 61060815-62-4
(6-Bromo-2-chloropyridin-3-yl)methanamineC₆H₆BrClN₂221.48Br at position 6, Cl at position 21060815-70-4

This comparative analysis demonstrates the structural diversity within this family of compounds and highlights how strategic halogen placement can be used to tune properties for specific applications.

Synthesis Methodologies

Understanding the synthetic routes to (2-Chloropyridin-3-yl)methanamine is crucial for researchers looking to utilize this compound in their work. While the search results don't provide direct synthesis methods for the base compound, we can infer potential approaches from related chemistry.

General Synthetic Approaches

The synthesis of (2-Chloropyridin-3-yl)methanamine typically involves modification of appropriately substituted pyridine precursors. Common approaches might include:

  • Reduction of the corresponding nitrile or carboxylic acid derivatives

  • Halogenation of the pyridine ring followed by introduction of the aminomethyl group

  • Functionalization of 2-chloropyridine via directed metalation followed by appropriate transformations

Based on information about related compounds, the synthesis likely "involves the modification of pyridine derivatives through halogenation and amination reactions". The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing effects of the chlorine substituent, which must be considered when designing synthetic routes.

Recent Advances in Synthesis

Applications in Organic Synthesis and Medicinal Chemistry

(2-Chloropyridin-3-yl)methanamine has significant utility as a building block in various synthetic applications, particularly in the construction of more complex heterocyclic systems and potential drug candidates.

Role as a Chemical Intermediate

The compound serves as an important intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. The aminomethyl group provides a convenient handle for further functionalization, while the chlorine substituent can participate in various coupling reactions.

According to the search results, related compounds are employed as "chemical intermediates, building blocks, and potentially in API (Active Pharmaceutical Ingredients) development" , suggesting similar applications for (2-Chloropyridin-3-yl)methanamine. The compound's bifunctional nature makes it valuable for the synthesis of compounds with potential biological activity.

Participation in Cyclization Reactions

One particularly interesting application of related compounds is their participation in cyclization reactions to form complex heterocyclic systems. As demonstrated in research with structurally similar compounds, these materials can undergo "cycloimidoylation reactions when properly functionalized, potentially making them useful in the synthesis of heterocyclic compounds" .

For example, research has shown that functionalized isocyanides containing both aromatic CH and NH functionalities can undergo chemo-selective cycloimidoylation under different conditions to produce diverse heterocyclic scaffolds . This suggests that (2-Chloropyridin-3-yl)methanamine, when appropriately derivatized, could serve as a precursor for similar transformations.

Biological Activity and Enzyme Interactions

The biological properties of (2-Chloropyridin-3-yl)methanamine and its derivatives highlight their potential significance in medicinal chemistry and drug discovery efforts.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for rational drug design. The position and nature of substituents on the pyridine ring significantly impact biological activity. For instance, the addition of bromine at different positions (5 or 6) of the pyridine ring in the related compounds likely alters their interaction with biological targets.

While specific structure-activity relationship data for (2-Chloropyridin-3-yl)methanamine is limited in the search results, research on similar compounds suggests that "compounds with similar structures often exhibit significant biological activity". This indicates potential for the development of (2-Chloropyridin-3-yl)methanamine derivatives with tailored biological properties through strategic structural modifications.

Analytical Characterization

Proper characterization of (2-Chloropyridin-3-yl)methanamine is essential for confirming structure, assessing purity, and understanding its properties. Various analytical techniques can be employed for this purpose.

Spectroscopic Methods

Spectroscopic techniques form the cornerstone of structural characterization for compounds like (2-Chloropyridin-3-yl)methanamine. Based on data from related compounds, we can anticipate key spectroscopic features:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy would reveal characteristic signals for aromatic protons and the methylene group attached to the amine.

  • Mass Spectrometry would provide molecular weight confirmation and fragmentation patterns unique to the compound's structure.

  • Infrared Spectroscopy would show characteristic bands for the primary amine and aromatic ring systems.

For precise structural identification, standard spectroscopic methods can be complemented with two-dimensional NMR techniques such as COSY, HSQC, and HMBC to establish connectivity relationships within the molecule.

Chromatographic Analysis

Chromatographic methods are essential for purity assessment and separation of (2-Chloropyridin-3-yl)methanamine from potential impurities or structural isomers. High-performance liquid chromatography (HPLC) with appropriate detection methods (UV, mass spectrometry) would be particularly useful for quantitative analysis.

The compound's retention behavior would be influenced by its moderate polarity, contributed primarily by the aminomethyl group. This property should be considered when developing chromatographic methods for analysis or purification.

Current Research Trends and Future Directions

Research involving (2-Chloropyridin-3-yl)methanamine and related compounds continues to evolve, with several emerging areas of interest that highlight the compound's potential applications.

Recent Developments

Recent research has explored the utility of halogenated pyridines like (2-Chloropyridin-3-yl)methanamine in diverse synthetic transformations. The search results indicate growing interest in the application of such compounds in "cross-coupling reactions and other organic transformations" to access complex molecular architectures.

Particularly noteworthy is research demonstrating the potential of structurally similar compounds in chemo-selective transformations. For instance, studies have shown that functionalized heterocycles containing multiple reactive sites can undergo selective annulation reactions to produce biologically relevant scaffolds . This suggests similar potential for (2-Chloropyridin-3-yl)methanamine in producing diverse heterocyclic systems.

Future Research Opportunities

Several promising research directions for (2-Chloropyridin-3-yl)methanamine can be identified:

  • Development of new synthetic methodologies that employ the compound as a building block for complex heterocycles

  • Investigation of its potential as a precursor for enzyme inhibitors, particularly targeting cytochrome P450 enzymes

  • Exploration of structure-activity relationships through systematic modification of the base structure

  • Application in the synthesis of natural product analogues and drug candidates

The compound's dual functionalities (halogenated pyridine and primary amine) make it a versatile platform for diverse chemical transformations, suggesting continued relevance in organic synthesis and medicinal chemistry research.

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